5-Methylcytosine

Descripción general

Descripción

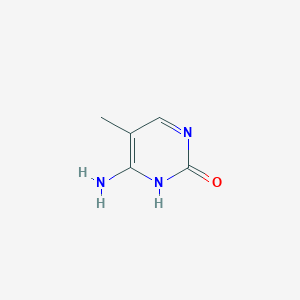

5-Metilcitosina: es una forma metilada de la base de ADN citosina ©. Cuando la citosina se somete a metilación, la secuencia de ADN permanece sin cambios, pero la expresión de los genes metilados puede verse alterada. Este fenómeno se incluye en el campo de la epigenética . En la 5-metilcitosina, un grupo metilo está unido al quinto átomo de carbono en el anillo de seis átomos, contando en sentido contrario a las agujas del reloj desde el nitrógeno unido a NH en la posición de las seis en punto. Este grupo metilo distingue a la 5-metilcitosina de la citosina .

Métodos De Preparación

Rutas Sintéticas: La 5-metilcitosina se puede sintetizar mediante reacciones químicas. Un método común implica la metilación de la citosina utilizando reactivos apropiados.

Condiciones de Reacción: Las condiciones específicas dependen de la ruta sintética elegida.

Producción Industrial: Si bien la 5-metilcitosina no se produce industrialmente, sirve como precursor del nucleósido 5-metilcitidina, que tiene aplicaciones en la investigación y la medicina.

Análisis De Reacciones Químicas

Reacciones: La 5-metilcitosina puede participar en diversas reacciones, incluyendo la oxidación, reducción y sustitución.

Reactivos Comunes: Los reactivos específicos varían según la transformación deseada.

Productos Principales: Los productos formados dependen del tipo de reacción y las condiciones.

Aplicaciones Científicas De Investigación

Role in Cancer Research

5-Methylcytosine is extensively studied for its implications in cancer. It serves as a potential biomarker for diagnosis and prognosis across various cancer types.

Case Study: Cutaneous Melanoma

A study utilizing 5-mC immunohistochemistry (IHC) demonstrated that 5-mC levels correlate with patient outcomes in cutaneous melanoma. Patients exhibiting lower levels of 5-mC had significantly worse overall survival rates (p = 0.027) compared to those with higher levels . The study highlighted the potential of 5-mC IHC as a tool for predicting mortality and refining patient prognosis.

Biomarkers in Ovarian Cancer

Research has focused on identifying DNA methylation markers for ovarian cancer detection. A systematic approach revealed the IFFO1 promoter methylation (IFFO1-M) as a promising blood-based marker, which showed significant correlation with disease burden post-surgery . This emphasizes the utility of 5-mC in developing non-invasive diagnostic tools.

Neurodegenerative Diseases

The role of 5-mC in neurodegenerative diseases, particularly Alzheimer's disease (AD), has gained attention due to its potential as an early biomarker.

Case Study: Alzheimer’s Disease

A multiregional analysis indicated significant alterations in 5-mC and its derivative, 5-hydroxymethylcytosine (5-hmC), in early stages of AD. These modifications were observed across multiple brain regions, suggesting that epigenetic changes may contribute to disease progression . The findings advocate for further exploration of 5-mC as a target for early intervention strategies.

Genetic Diagnostics and Therapeutics

The detection of 5-mC is pivotal in genetic diagnostics, particularly through advanced sequencing technologies.

Long-Read Sequencing

PacBio's long-read sequencing technology has been shown to effectively detect this compound, enhancing the understanding of genetic variations associated with diseases. This capability allows researchers to uncover epigenetic factors that may alter gene behavior, thereby facilitating advances in genetic disease diagnosis .

Methodologies for Detection and Analysis

The methodologies employed for detecting and analyzing 5-mC are crucial for its application in research.

Bisulfite Sequencing

Bisulfite sequencing (BS-seq) remains the gold standard for mapping 5-mC due to its sensitivity and cost-effectiveness. This technique allows researchers to convert unmethylated cytosines to uracil while preserving methylated cytosines, enabling precise mapping of DNA methylation patterns .

Emerging Techniques

Recent advancements include techniques like TET-assisted bisulfite sequencing (TAB-seq), which provides single-base resolution of 5-mC and its derivatives. These methods are essential for understanding the nuanced roles of cytosine modifications in gene regulation .

Summary Table: Applications of this compound

Mecanismo De Acción

Metilación del ADN: La 5-metilcitosina afecta la expresión genética al reclutar proteínas que modifican la estructura de la cromatina.

Dianas Moleculares: Interactúa con factores de transcripción, modificadores de histonas y enzimas de reparación del ADN.

Vías: Las vías epigenéticas que involucran la 5-metilcitosina influyen en el destino celular y la respuesta a las señales ambientales.

Comparación Con Compuestos Similares

Unicidad: El patrón de metilación de la 5-metilcitosina la distingue de la citosina y otros nucleótidos.

Compuestos Similares: Otras citosinas modificadas (por ejemplo, 5-hidroximetilcitosina) comparten roles epigenéticos.

Propiedades

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSASMSXMSNRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58366-64-6 (mono-hydrochloride) | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203948 | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.5 mg/mL | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-01-8 | |

| Record name | 5-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.